Cas no 67449-75-6 (ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate)
ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoic acid, 2-cyano-3-(2-furanyl)-, ethyl ester, (2E)-
- ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate
- ethyl (E)-2-cyano-3-(furan-2-yl)acrylate
- NSC-643041
- ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate
- F0016-0040
- A878076
- ethyl furfurylidenecyanoacetate
- Ethyl 2-cyano-3-(2-furyl)acrylate
- Ethyl-.alpha.-cyano-.beta.-(2-furyl)-acrylate
- AS-31323
- (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate
- AKOS000491380
- 67449-75-6
- SCHEMBL9057595
- Ethyl 2-cyano-3-(furan-2-yl)acrylate
- (E)-2-cyano-3-(furan-2-yl)-acrylic acid ethyl ester
- Ethyl 2-Cyano-3-(2-furanyl)acrylate
- CHEMBL4060284
- 23973-22-0
- ethyl (E)-2-cyano-3-(2-furyl)prop-2-enoate
- CS-0454830
- MFCD00137603
- Ethyl 2-Nitrilo-3-(2-furyl)prop-2-enoate
- NSC643041
-
- MDL: MFCD00137603
- Inchi: 1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6+
- InChI Key: MWOUIHHHTGARFQ-SOFGYWHQSA-N
- SMILES: O(C(/C(/C#N)=C/C1=CC=CO1)=O)CC
Computed Properties
- Exact Mass: 191.05827
- Monoisotopic Mass: 191.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 63.2Ų
Experimental Properties
- PSA: 63.23
ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159003481-5g |
Ethyl 2-cyano-3-(2-furanyl)acrylate |
67449-75-6 | 97% | 5g |
$488.40 | 2023-09-01 | |
| Life Chemicals | F0016-0040-2μmol |
ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate |
67449-75-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0016-0040-5μmol |
ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate |
67449-75-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0016-0040-10μmol |
ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate |
67449-75-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0016-0040-20μmol |
ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate |
67449-75-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0016-0040-1mg |
ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate |
67449-75-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0016-0040-2mg |
ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate |
67449-75-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0016-0040-3mg |
ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate |
67449-75-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0016-0040-4mg |
ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate |
67449-75-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0016-0040-5mg |
ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate |
67449-75-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate
Introduction to Ethyl (2E)-2-Cyano-3-(Furan-2-yl)Prop-2-enoate (CAS No 67449-75-6)
Ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, identified by its CAS number 67449-75-6, is a derivative of α,β-unsaturated carboxylic acid, featuring a cyano group and a furan moiety. The unique structural attributes of this molecule make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical research.
The molecular structure of ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate consists of an ethyl ester group attached to a chiral carbon, which is part of an α,β-unsaturated enone system. The presence of a cyano group at the 2-position and a furan ring at the 3-position introduces significant reactivity and functional diversity. This configuration allows the compound to participate in diverse chemical transformations, making it valuable for synthetic chemistry and drug discovery.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The furan ring in ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate is particularly noteworthy, as furan derivatives have been extensively studied for their pharmacological properties. These derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The cyano group further enhances the compound's potential by providing a site for further functionalization and interaction with biological targets.
One of the most compelling aspects of ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate is its utility as a building block in organic synthesis. The α,β-unsaturated enone system can undergo various reactions, such as Michael additions, cycloadditions, and condensations, which are pivotal in constructing more complex molecular architectures. This reactivity makes it an invaluable intermediate for synthesizing pharmacologically active molecules.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. Ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate has been explored as a potential inhibitor for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management. Preliminary studies have demonstrated its ability to interact with these enzymes, suggesting its potential as a lead compound for further optimization.
The synthesis of ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enoate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of malononitrile with furfural followed by esterification, or the reaction of cyanoacrylate derivatives with furan derivatives. These synthetic strategies highlight the compound's versatility and its suitability for large-scale production.
The pharmacological profile of ethyl (2E)-2-cyano-3-(furan-2-yl)prop-2-enolate has been investigated through both in vitro and in vivo studies. In cell-based assays, it has shown promising activity against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its anti-inflammatory properties have been observed in animal models, indicating its therapeutic relevance in managing inflammatory diseases.
The safety profile of ethyl (2E)-cyano-furan-propenoate is another critical aspect that has been evaluated during its development. Preliminary toxicology studies have indicated that the compound is well-tolerated at moderate doses, although further extensive testing is required to fully assess its safety profile. These studies are essential for determining its suitability for clinical development and ensuring that it meets regulatory standards.
The future prospects for ethyl (cyano-furan-propenoyl)ethylester are exciting and multifaceted. Ongoing research aims to optimize its synthetic pathways to improve yield and reduce costs, making it more accessible for industrial applications. Furthermore, efforts are underway to explore new derivatives with enhanced biological activity through structural modifications.
Collaborations between academic institutions and pharmaceutical companies are playing a crucial role in advancing the development of this compound. Such partnerships facilitate the integration of cutting-edge research techniques and resources, accelerating the translation of laboratory findings into clinical applications.
In conclusion, ethyl (cyano-furan-propenoyl)ethylester represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its potential applications in drug discovery and therapeutic development underscore its importance as a valuable chemical entity. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to make substantial contributions to medicine and biotechnology.
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